4-Phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the hydrogenation of a precursor compound, followed by cyclization and functionalization . The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions and cycloaddition reactions . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 1-(1-phenylpropan-2-yl)piperidin-4-one
- 1-(4-fluorobenzyl)piperidin-4-yl
- 1-(3,4-dichlorobenzyl)piperidin-4-yl
Uniqueness
4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol is unique due to its specific structural features, such as the presence of a phenyl group at both the 1- and 4-positions of the piperidine ring. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C20H25NO |
---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C20H25NO/c1-17(16-18-8-4-2-5-9-18)21-14-12-20(22,13-15-21)19-10-6-3-7-11-19/h2-11,17,22H,12-16H2,1H3 |
InChI-Schlüssel |
DBTIAPBSTRWDLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N2CCC(CC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.